Thiourocanic acid
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Overview
Description
Thiourocanic acid is a monocarboxylic acid and a member of 1,3-dihydroimidazole-2-thiones.
Scientific Research Applications
Enzymatic Activity and Gene Characterization
- A study by Muramatsu et al. (2019) identified a novel enzyme, thiourocanate hydratase, which converts thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid. This enzyme was isolated from Burkholderia sp. HME13, a strain utilizing ergothioneine.
Antioxidant and Neuroprotective Effects
- Studies on alpha-lipoic acid, a variant of thioctic acid, have explored its antioxidant properties and its potential in treating various conditions. For instance, Mrakic-Sposta et al. (2018) found that R(+)-thioctic acid could alleviate oxidative stress and peripheral neuropathy in diabetic patients. Similarly, Hager et al. (2001) reported the potential of alpha-lipoic acid as a neuroprotective therapy for Alzheimer's disease.
Applications in Cancer Therapy
- Thioholgamide A, a compound related to thioctic acid, has shown promise in cancer therapy. Dahlem et al. (2020) demonstrated its anti-proliferative effects on cancer cells and its ability to modulate macrophage polarization and metabolism.
Pharmaceutical Technology and Formulation
- The formulation of thioctic acid into tablets and its technological challenges have been explored. Egorova et al. (2021) discussed the physicochemical properties of thioctic acid and strategies to improve its tablet form, focusing on the pharmaceutical development of thioctic acid tablets.
Therapeutic Applications and Clinical Trials
- Thioctic acid's role in rational pharmacotherapy and its inclusion in clinical trials have been analyzed. For example, Eliseeva et al. (2021) reviewed its effectiveness in diabetic and alcoholic polyneuropathy, emphasizing the need for rational prescription based on clinical trial data.
Pharmacokinetics and Bioavailability
- The pharmacokinetic properties and bioavailability of thioctic acid have been investigated, as seen in the work of Kovalevska & Ruban (2018). They studied the physico-chemical properties of thioctic acid, which are crucial for the development of solid dosage forms with improved bioavailability.
Properties
Molecular Formula |
C6H6N2O2S |
---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
(E)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h1-3H,(H,9,10)(H2,7,8,11)/b2-1+ |
InChI Key |
ZBKFFCZXHBPGFK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(NC(=S)N1)/C=C/C(=O)O |
SMILES |
C1=C(NC(=S)N1)C=CC(=O)O |
Canonical SMILES |
C1=C(NC(=S)N1)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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